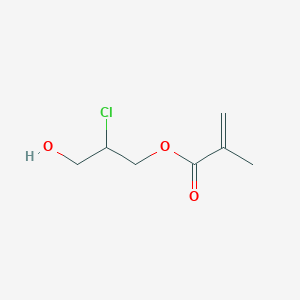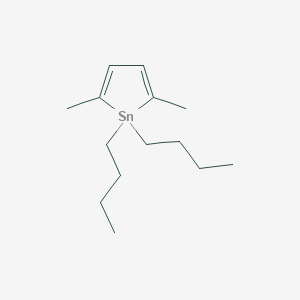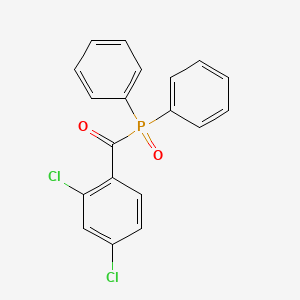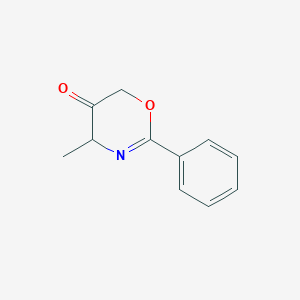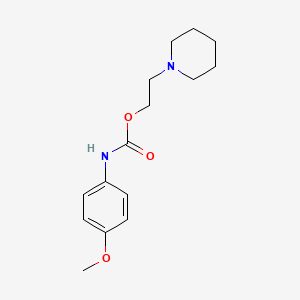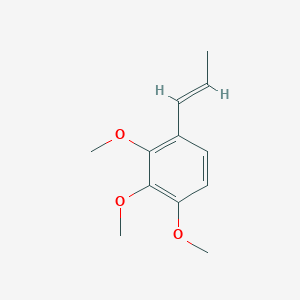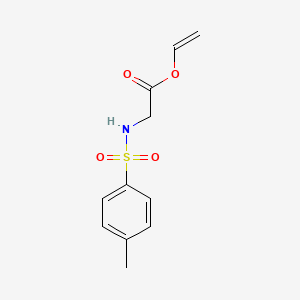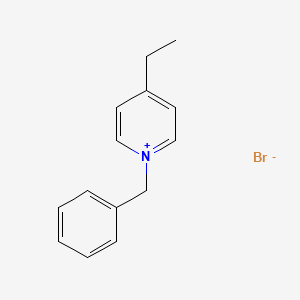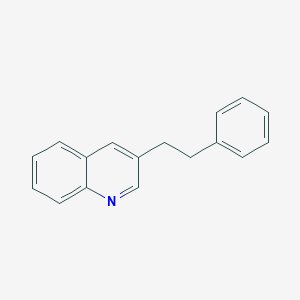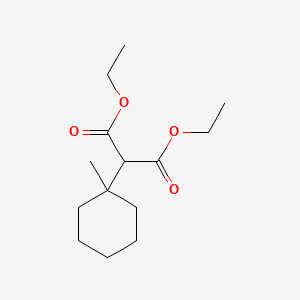![molecular formula C12H22O4 B14431222 2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane) CAS No. 77738-93-3](/img/structure/B14431222.png)
2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(glycidyloxy)hexane is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in the modification of epoxy resins, where it serves to reduce viscosity and enhance flexibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(glycidyloxy)hexane typically involves the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst. This reaction forms a halohydrin intermediate, which is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .
Industrial Production Methods
In industrial settings, the production of 2,5-Bis(glycidyloxy)hexane follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures, including the determination of the epoxy equivalent weight to ensure the desired properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups into alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(glycidyloxy)hexane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Bis(glycidyloxy)hexane primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of epoxy resins and the preparation of biocompatible materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediol diglycidyl ether: Similar in structure but differs in the position of the glycidyloxy groups.
Bisphenol A diglycidyl ether: Another glycidyl ether compound, commonly used in epoxy resins but with different structural properties.
Uniqueness
2,5-Bis(glycidyloxy)hexane is unique due to its specific structure, which provides a balance between flexibility and reactivity. This makes it particularly suitable for applications requiring both properties, such as in the modification of epoxy resins and the development of biocompatible materials .
Eigenschaften
CAS-Nummer |
77738-93-3 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-[5-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C12H22O4/c1-9(13-5-11-7-15-11)3-4-10(2)14-6-12-8-16-12/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
FPIHPEPJOAFALI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)OCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
